molecular formula C10H17Cl B14676711 Cyclohexene, 4-(1-chloro-1-methylethyl)-1-methyl- CAS No. 39864-10-3

Cyclohexene, 4-(1-chloro-1-methylethyl)-1-methyl-

Cat. No.: B14676711
CAS No.: 39864-10-3
M. Wt: 172.69 g/mol
InChI Key: JDMWYZSPJDXSOB-UHFFFAOYSA-N
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Description

4-(2-chloropropan-2-yl)-1-methylcyclohexene is an organic compound with a unique structure that includes a cyclohexene ring substituted with a 2-chloropropan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloropropan-2-yl)-1-methylcyclohexene can be achieved through several methods. One common approach involves the alkylation of 1-methylcyclohexene with 2-chloropropane under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(2-chloropropan-2-yl)-1-methylcyclohexene may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloropropan-2-yl)-1-methylcyclohexene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons.

    Substitution: The chlorine atom in the 2-chloropropan-2-yl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.

Major Products

    Oxidation: Alcohols or ketones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-chloropropan-2-yl)-1-methylcyclohexene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-chloropropan-2-yl)-1-methylcyclohexene involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific reactions and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chloropropan-2-yl)benzene
  • 1-chloro-4-(2-chloropropan-2-yl)benzene
  • 2-chloropropan-2-ylcyclohexane

Uniqueness

4-(2-chloropropan-2-yl)-1-methylcyclohexene is unique due to its specific substitution pattern on the cyclohexene ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

39864-10-3

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

4-(2-chloropropan-2-yl)-1-methylcyclohexene

InChI

InChI=1S/C10H17Cl/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9H,5-7H2,1-3H3

InChI Key

JDMWYZSPJDXSOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)(C)Cl

Origin of Product

United States

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